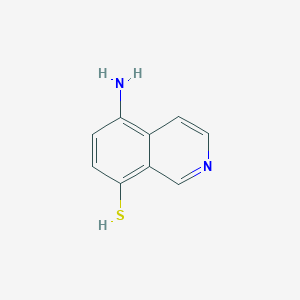
4-Chloronaphthalen-1(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloronaphthalen-1(4H)-one is an organic compound with the molecular formula C10H7ClO It is a chlorinated derivative of naphthalenone, characterized by the presence of a chlorine atom at the fourth position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloronaphthalen-1(4H)-one typically involves the chlorination of naphthalen-1(4H)-one. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-Chloronaphthalen-1(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-chloronaphthalene-1,4-dione.
Reduction: Reduction reactions can convert it to 4-chloronaphthalen-1-ol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: 4-Chloronaphthalene-1,4-dione
Reduction: 4-Chloronaphthalen-1-ol
Substitution: Various substituted naphthalenones depending on the nucleophile used
Scientific Research Applications
4-Chloronaphthalen-1(4H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloronaphthalen-1(4H)-one involves its interaction with specific molecular targets. The chlorine atom enhances the compound’s reactivity, allowing it to participate in various chemical reactions. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromonaphthalen-1(4H)-one: Similar structure but with a bromine atom instead of chlorine.
4-Fluoronaphthalen-1(4H)-one: Contains a fluorine atom at the fourth position.
4-Iodonaphthalen-1(4H)-one: Features an iodine atom at the same position.
Uniqueness
4-Chloronaphthalen-1(4H)-one is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects influence its reactivity and interactions with other molecules, making it distinct from its halogenated counterparts.
Properties
CAS No. |
243986-04-1 |
|---|---|
Molecular Formula |
C10H7ClO |
Molecular Weight |
178.61 g/mol |
IUPAC Name |
4-chloro-4H-naphthalen-1-one |
InChI |
InChI=1S/C10H7ClO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,9H |
InChI Key |
AQJWGTZVAQQTSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=O)C=CC(C2=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


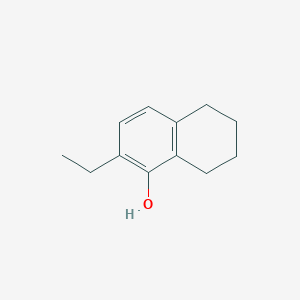

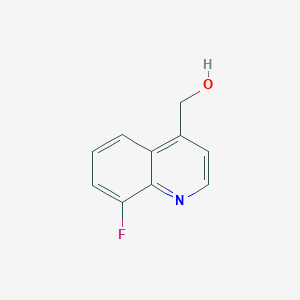
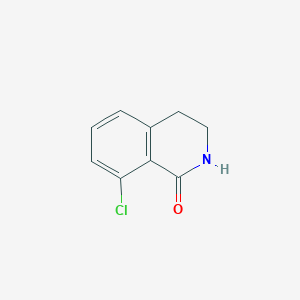
![8-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11910458.png)
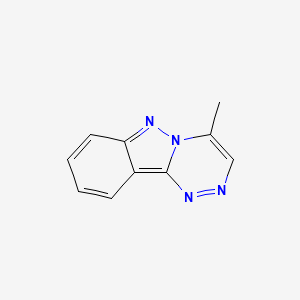


![1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11910473.png)
![3-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11910479.png)


![Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11910505.png)
